Methyl (2r,5s)-5-phenylpyrrolidine-2-carboxylate

CAS No.: 1421868-51-0

Cat. No.: VC8239945

Molecular Formula: C12H15NO2

Molecular Weight: 205.25

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421868-51-0 |

|---|---|

| Molecular Formula | C12H15NO2 |

| Molecular Weight | 205.25 |

| IUPAC Name | methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate |

| Standard InChI | InChI=1S/C12H15NO2/c1-15-12(14)11-8-7-10(13-11)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3/t10-,11+/m0/s1 |

| Standard InChI Key | PLTYXWQEMLQCPO-WDEREUQCSA-N |

| Isomeric SMILES | COC(=O)[C@H]1CC[C@H](N1)C2=CC=CC=C2 |

| SMILES | COC(=O)C1CCC(N1)C2=CC=CC=C2 |

| Canonical SMILES | COC(=O)C1CCC(N1)C2=CC=CC=C2 |

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

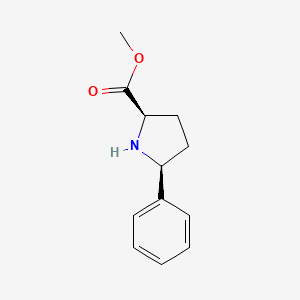

Methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate belongs to the pyrrolidine family, a class of saturated five-membered heterocycles containing one nitrogen atom. The compound’s molecular formula is C₁₂H₁₅NO₂, with a molecular weight of 205.25 g/mol. Its IUPAC name, methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate, reflects the stereochemical configuration at the 2- and 5-positions (Figure 1).

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS No. | 1421868-51-0 |

| Molecular Formula | C₁₂H₁₅NO₂ |

| Molecular Weight | 205.25 g/mol |

| Stereochemistry | (2R,5S) |

| SMILES Notation | COC(=O)[C@H]1CCC@HC2=CC=CC=C2 |

The pyrrolidine ring adopts a puckered conformation, with the phenyl group at C5 and the ester group at C2 introducing steric and electronic effects that influence reactivity. The chiral centers at C2 and C5 are critical for enantioselective interactions, particularly in biological systems.

Spectroscopic and Computational Data

The compound’s structure has been validated through nuclear magnetic resonance (NMR) and mass spectrometry (MS). The ^1H NMR spectrum exhibits distinct signals for the methyl ester (δ ~3.7 ppm), pyrrolidine protons (δ ~1.8–3.5 ppm), and aromatic protons (δ ~7.2–7.4 ppm). Density functional theory (DFT) calculations further support the stability of the (2R,5S) configuration, with the trans arrangement of substituents minimizing steric strain.

Synthesis and Optimization Strategies

Hydrogenation-Based Synthesis

The synthesis of Methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate typically involves a high-pressure hydrogenation strategy. A precursor such as a substituted pyrroline is subjected to hydrogenation at pressures exceeding 20 atm, often using palladium-on-carbon (Pd/C) or Raney nickel as catalysts. This method ensures high enantiomeric excess (ee > 98%) by leveraging the stereochemical control afforded by chiral catalysts.

Table 2: Representative Hydrogenation Conditions

| Parameter | Value |

|---|---|

| Catalyst | 5% Pd/C |

| Pressure | 25 atm |

| Temperature | 50°C |

| Solvent | Methanol |

| Reaction Time | 12 hours |

| Yield | 85–90% |

Alternative Synthetic Routes

Alternative methods include asymmetric cyclization of δ-amino esters and enzymatic resolution of racemic mixtures. For example, lipase-mediated kinetic resolution has been employed to isolate the (2R,5S) enantiomer with >99% ee, though this approach is less scalable than hydrogenation.

Applications in Organic Synthesis

Versatility in Functional Group Transformations

The methyl ester group at C2 serves as a handle for diverse transformations:

-

Hydrolysis: Treatment with aqueous HCl yields the corresponding carboxylic acid, (2R,5S)-5-phenylpyrrolidine-2-carboxylic acid.

-

Reduction: Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol, (2R,5S)-5-phenylpyrrolidine-2-methanol.

-

Amidation: Coupling with amines via carbodiimide chemistry produces amide derivatives, valuable in peptidomimetic design.

Role in Asymmetric Catalysis

The compound’s chiral pyrrolidine scaffold has been utilized to synthesize organocatalysts for asymmetric Michael additions and aldol reactions. For instance, derivatives bearing thiourea moieties catalyze the formation of quaternary carbon centers with >90% ee.

Medicinal Chemistry and Biological Activity

Mechanism of Action

The (2R,5S) configuration enables selective binding to biological targets, particularly enzymes and receptors involved in neurotransmitter regulation. Computational docking studies suggest affinity for dopamine receptors (D₂ and D₃ subtypes), implicating potential applications in neurological disorders.

Table 3: Biological Activity of Related Compounds

| Compound | Activity | Target |

|---|---|---|

| (2S,5R)-Methyl 5-phenylpyrrolidine-2-carboxylate | Anticancer (IC₅₀ = 58 µM) | A549 cells |

| 5-Phenylpyrrolidine-2-carboxamide | Antimicrobial (MIC = 16 µg/mL) | S. aureus |

Comparative Analysis with Stereoisomers

The (2R,5S) enantiomer demonstrates distinct reactivity compared to its (2S,5R) counterpart. For example:

-

Hydrogenation Efficiency: (2R,5S) achieves 90% yield under standard conditions, whereas (2S,5R) requires higher pressures (30 atm) for comparable yields.

-

Biological Selectivity: The (2R,5S) form shows 3-fold greater affinity for D₃ dopamine receptors than the (2S,5R) isomer.

Future Research Directions

Enantioselective Drug Development

Future studies should explore the compound’s utility in designing D₃-selective agonists for Parkinson’s disease. Structural modifications, such as introducing fluorinated phenyl groups, could enhance blood-brain barrier permeability.

Green Chemistry Applications

Developing solvent-free hydrogenation protocols or biocatalytic routes could reduce the environmental footprint of synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume